molecular formula C21H27N5O3 B2777537 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-39-4

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

货号: B2777537
CAS 编号: 851941-39-4
分子量: 397.479
InChI 键: LQJHWWLUCRATHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This product is the xanthine derivative 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Vitas-M Lab ID: STK850775), provided as a dry powder for biological screening and lead optimization studies . The compound has a molecular weight of 397.48 and an empirical formula of C21H27N5O3 . Its profile is characterized by drug-like properties suitable for early-stage research, including a logP of 1.742, zero hydrogen bond donors, three hydrogen bond acceptors, a polar surface area (PSA) of 70, and six rotatable bonds . The structure features a purine-2,6-dione core, which is a scaffold of significant interest in medicinal chemistry, as evidenced by ongoing research into xanthine derivatives for potential use as pharmaceutical compositions . This compound is intended for use in non-clinical research applications only. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers can request a quote for the available 110 mg amount directly from the supplier .

属性

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-4-29-12-11-26-17(14-25-10-9-15-7-5-6-8-16(15)13-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h5-8H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJHWWLUCRATHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves several synthetic steps, including the condensation of purine derivatives with isoquinoline intermediates. Reaction conditions may involve specific temperature controls, pressure settings, and the use of catalysts to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors, ensuring consistency and efficiency. Industrial methods might also employ advanced techniques such as high-pressure liquid chromatography (HPLC) for purification.

化学反应分析

Types of Reactions

The compound undergoes various types of chemical reactions including:

  • Oxidation: : Oxidative processes may alter the purine ring or the isoquinoline moiety.

  • Reduction: : Reduction can modify the ethoxyethyl side chain, affecting the overall reactivity of the compound.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its utility in different applications.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often require controlled pH, temperature, and solvent selection to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used but generally include modified versions of the original compound with enhanced or altered properties for specific applications.

科学研究应用

Pharmacological Properties

This compound exhibits a range of pharmacological properties that make it a candidate for therapeutic applications:

  • Dopamine Receptor Modulation : It acts as a positive allosteric modulator of the dopamine D1 receptor, which is crucial in treating conditions like Parkinson's disease and schizophrenia. Research indicates that compounds with similar structures can alleviate cognitive impairments associated with these disorders .
  • Neuroprotective Effects : The compound has shown potential neuroprotective effects in preclinical studies. It may mitigate neurodegeneration linked to Parkinson's disease by enhancing dopaminergic signaling and improving motor functions .
  • Anti-Cancer Activity : Preliminary studies suggest that derivatives of this compound may possess anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth. This is particularly relevant for cancers where dopamine signaling plays a role .

Case Study 1: Parkinson's Disease Treatment

A study involving a derivative of this compound demonstrated significant improvements in motor symptoms of Parkinson's disease in rodent models. The compound was administered at varying doses, showing a dose-dependent response in motor function enhancement and cognitive improvement .

Study ParameterResult
ModelRodent (Parkinson's induced)
Dose5 mg/kg to 20 mg/kg
OutcomeImproved motor function; reduced tremors

Case Study 2: Schizophrenia

Another investigation focused on cognitive dysfunctions associated with schizophrenia. The compound was tested for its ability to improve cognitive deficits in animal models mimicking schizophrenia symptoms. Results indicated enhanced working memory and reduced anxiety-like behaviors .

Study ParameterResult
ModelRodent (Schizophrenia model)
Dose10 mg/kg
OutcomeEnhanced cognitive function; reduced anxiety

作用机制

The mechanism by which 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and influencing their activity. The compound may modulate signaling pathways, leading to downstream effects that manifest in its observed biological or chemical activity.

相似化合物的比较

Table 1: Comparison of Purine-2,6-dione Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 1,3-diMe; 7-(2-ethoxyethyl); 8-(DIQ*) C₂₃H₂₉N₅O₄ 451.51 g/mol† Hypothesized CNS activity
Theophylline 1,3-diMe; 7-H; 8-H C₇H₈N₄O₂ 180.16 g/mol Bronchodilator; short half-life
Theobromine 3,7-diMe; 1-H; 8-H C₇H₈N₄O₂ 180.16 g/mol Vasodilator; mild stimulant
7-(Prop-2-yn-1-yl)-1,3-dimethylxanthine 1,3-diMe; 7-propargyl; 8-H C₁₀H₁₀N₄O₂ 218.21 g/mol Synthetic intermediate; alkyne functionality for conjugation

*DIQ = 3,4-dihydroisoquinolin-2(1H)-ylmethyl; †Calculated based on structural similarity.

Key Observations :

  • The dihydroisoquinoline moiety at position 8 differentiates it from classical methylxanthines, possibly enabling interactions with adenosine receptor subtypes or other CNS targets, as seen in isoquinoline-containing compounds .

Position 8-Modified Analogues

Table 2: Comparison of Position 8-Substituted Derivatives

Compound Name (Source) Position 8 Substituent Position 7 Substituent Biological Notes
Target Compound Dihydroisoquinolinylmethyl 2-ethoxyethyl Potential CNS targeting
8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl purine-2,6-dione 3,4-Dimethoxyphenyl Methyl Increased lipophilicity; dipropyl groups may extend half-life
8-(Ethylamino)-3-methyl-7-pentyl purine-2,6-dione Ethylamino Pentyl Hypothesized solubility-pH dependency due to amine group

Key Observations :

  • Aromatic vs. Aliphatic Substituents: The target’s dihydroisoquinoline group provides a rigid aromatic system, contrasting with the ethylamino (aliphatic) or dimethoxyphenyl (planar aromatic) groups in other analogues. This rigidity may influence receptor-binding kinetics .
  • Synergistic Effects: The combination of a lipophilic 2-ethoxyethyl (position 7) and a bulky dihydroisoquinoline (position 8) may balance solubility and target affinity.

生物活性

The compound 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione represents a novel structure that integrates features from both purine and isoquinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy.

Chemical Structure

The compound can be represented by the following structural formula:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3

This indicates a molecular weight of approximately 356.42 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in neurotransmitter metabolism and pathways associated with cell proliferation and apoptosis.

1. Neuroprotective Effects

Research indicates that derivatives of isoquinoline have shown promise in neuroprotection. In particular, compounds similar to the one have demonstrated dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in Alzheimer's disease:

  • Inhibition of AChE : The compound has been evaluated for its ability to inhibit AChE with IC50 values reported in the low micromolar range, suggesting potential efficacy in treating cognitive decline associated with Alzheimer's disease .
  • Inhibition of MAO : It also exhibits inhibitory effects on MAO enzymes, which are involved in the degradation of neurotransmitters such as serotonin and dopamine. This action may contribute to mood stabilization and neuroprotection .

2. Anticancer Properties

The compound's structural features suggest potential activity against cancer cells through mechanisms such as:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in various cancer cell lines by modulating Bcl-2 family proteins .
  • Cell Cycle Arrest : Preliminary studies indicate that this compound may cause cell cycle arrest at the G1 phase in cancer cells, thereby inhibiting proliferation .

Case Studies

Several studies have investigated the biological activities of compounds related to the target molecule:

  • Study on Neuroprotective Effects : A study involving a series of 3,4-dihydroisoquinoline derivatives found that certain modifications led to enhanced AChE inhibition and improved blood-brain barrier permeability. The most effective derivative showed an IC50 value of 0.28 µM against AChE and 0.91 µM against MAO-A .
  • Anticancer Activity Assessment : Another investigation focused on the anticancer properties of similar purine derivatives revealed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM .

Comparative Table of Biological Activities

Activity TypeTarget CompoundIC50 ValueReference
AChE Inhibition8-(3,4-dihydroisoquinolin...)0.28 µM
MAO-A InhibitionSame0.91 µM
Anticancer ActivitySimilar Purine Derivative15 µM (MCF-7)

常见问题

Basic: What are the established synthetic routes for this compound, and what are the critical parameters affecting yield and purity?

Answer:
Synthesis typically involves multi-step functionalization of the purine core. Key steps include:

  • Nucleophilic substitution at position 8 using dihydroisoquinoline derivatives under basic conditions (e.g., K₂CO₃/DMF) .
  • Alkylation at position 7 with 2-ethoxyethyl groups via SN2 reactions, requiring anhydrous conditions and controlled temperature (e.g., 50–70°C) .
  • Critical parameters :
    • Reagent stoichiometry : Excess alkylating agents improve substitution efficiency but may increase byproducts.
    • Purification : Silica gel chromatography (PE:EA gradients) is essential for isolating high-purity products .
    • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates in heterogeneous systems .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

  • Analytical techniques :
    • NMR spectroscopy : Confirm substitution patterns (e.g., δ 3.5–4.5 ppm for ethoxyethyl protons) and absence of residual solvents .
    • HPLC-MS : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
    • FTIR : Verify functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities across different in vitro models?

Answer:
Contradictions often arise from variations in:

  • Receptor isoform specificity : Use radioligand binding assays (e.g., with ³H-labeled adenosine receptors) to quantify affinity differences .
  • Cell line selection : Compare activity in primary vs. immortalized cells (e.g., cardiomyocytes vs. HEK293) to assess tissue-specific effects .
  • Experimental conditions : Standardize ATP concentrations in kinase inhibition assays, as ATP levels impact IC₅₀ values .

Advanced: What computational strategies are recommended for predicting kinase target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP-binding pockets .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for structural analogs to guide SAR optimization .

Basic: What physicochemical properties influence solubility and bioavailability?

Answer:

  • LogP : Optimal range 1.5–3.5 (calculated via ChemAxon). The ethoxyethyl group enhances hydrophilicity, while dihydroisoquinoline increases lipophilicity .
  • pKa : The purine core (pKa ~6.5–7.0) affects ionization in physiological pH, influencing membrane permeability .
  • Solid-state stability : Hygroscopicity requires storage under nitrogen or desiccation to prevent hydrolysis .

Advanced: How can SAR studies optimize the compound’s pharmacological profile?

Answer:

  • Substituent modifications :
    • Position 8 : Replace dihydroisoquinoline with bicyclic amines (e.g., tetrahydroisoquinolines) to modulate kinase selectivity .
    • Position 7 : Test linear vs. branched ethoxy chains to balance solubility and target engagement .
  • High-throughput screening : Use 96-well plates to assay 100+ analogs against panels of kinases (e.g., PKC, PKA) .

Basic: What storage conditions ensure long-term stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solvent : Lyophilize and store in DMSO aliquots (10 mM) under argon to minimize oxidation .

Advanced: What approaches identify metabolic pathways and degradation products?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect phase I/II metabolites .
  • Forced degradation : Expose to UV light (ICH Q1B guidelines) or acidic/basic conditions (0.1N HCl/NaOH) to profile degradation products .
  • Isotope labeling : Use ¹⁴C-labeled compound in rat pharmacokinetic studies to track excretion pathways .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。